Cas no 1631027-15-0 (TRANS-4-(AMINOMETHYL)OXOLAN-3-OL)

TRANS-4-(AMINOMETHYL)OXOLAN-3-OL structure
1631027-15-0 structure
商品名:TRANS-4-(AMINOMETHYL)OXOLAN-3-OL
CAS番号:1631027-15-0
MF:C5H11NO2
メガワット:117.146341562271
CID:5291885

TRANS-4-(AMINOMETHYL)OXOLAN-3-OL 化学的及び物理的性質

名前と識別子

    • TRANS-4-(AMINOMETHYL)OXOLAN-3-OL
    • 3-Furanol, 4-(aminomethyl)tetrahydro-, (3R,4S)-rel-
    • インチ: 1S/C5H11NO2/c6-1-4-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1
    • InChIKey: MUTHVSUAOIYRHX-WHFBIAKZSA-N
    • ほほえんだ: O1C[C@H](CN)[C@@H](O)C1

TRANS-4-(AMINOMETHYL)OXOLAN-3-OL 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL8005-500MG
trans-4-(aminomethyl)oxolan-3-ol
1631027-15-0 95%
500MG
¥ 7,299.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL8005-100MG
trans-4-(aminomethyl)oxolan-3-ol
1631027-15-0 95%
100MG
¥ 2,739.00 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1255201-100mg
trans-4-(Aminomethyl)oxolan-3-ol
1631027-15-0 98%
100mg
¥3585 2023-04-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL8005-500mg
trans-4-(aminomethyl)oxolan-3-ol
1631027-15-0 95%
500mg
¥7299.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL8005-250mg
trans-4-(aminomethyl)oxolan-3-ol
1631027-15-0 95%
250mg
¥4382.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL8005-1g
trans-4-(aminomethyl)oxolan-3-ol
1631027-15-0 95%
1g
¥10943.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL8005-100.0mg
trans-4-(aminomethyl)oxolan-3-ol
1631027-15-0 95%
100.0mg
¥2739.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL8005-500.0mg
trans-4-(aminomethyl)oxolan-3-ol
1631027-15-0 95%
500.0mg
¥7299.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL8005-1.0g
trans-4-(aminomethyl)oxolan-3-ol
1631027-15-0 95%
1.0g
¥10943.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL8005-250MG
trans-4-(aminomethyl)oxolan-3-ol
1631027-15-0 95%
250MG
¥ 4,382.00 2023-04-14

TRANS-4-(AMINOMETHYL)OXOLAN-3-OL 関連文献

TRANS-4-(AMINOMETHYL)OXOLAN-3-OLに関する追加情報

Professional Introduction to TRANS-4-(AMINOMETHYL)OXOLAN-3-OL (CAS No. 1631027-15-0)

TRANS-4-(AMINOMETHYL)OXOLAN-3-OL, identified by its Chemical Abstracts Service (CAS) number CAS No. 1631027-15-0, is a compound of significant interest in the field of chemical and pharmaceutical research. This heterocyclic alcohol features a unique structural framework that has garnered attention for its potential applications in drug development, particularly in the synthesis of bioactive molecules.

The compound belongs to the oxolane family, which is characterized by a three-membered oxygen-containing ring. The presence of an aminomethyl substituent at the 4-position of the oxolane ring introduces a versatile nucleophilic center, making it a valuable building block for constructing more complex molecular architectures. This feature has been exploited in various synthetic strategies, enabling the creation of novel pharmacophores with tailored biological activities.

In recent years, there has been growing interest in the development of new therapeutic agents derived from oxolane derivatives. The structural motif of TRANS-4-(AMINOMETHYL)OXOLAN-3-OL has been explored in several preclinical studies for its potential role in modulating biological pathways associated with inflammation, cancer, and neurological disorders. Its ability to engage with biological targets through hydrogen bonding and other non-covalent interactions makes it an attractive candidate for further investigation.

One of the most compelling aspects of this compound is its role as a precursor in the synthesis of small-molecule inhibitors. Researchers have leveraged its reactive sites to develop molecules that can selectively interact with specific enzymes or receptors. For instance, studies have demonstrated its utility in generating inhibitors targeting kinases and proteases, which are key players in many disease pathways. The flexibility provided by the aminomethyl group allows for fine-tuning of molecular properties such as solubility and binding affinity, enhancing the efficacy of resulting drug candidates.

The chemical synthesis of TRANS-4-(AMINOMETHYL)OXOLAN-3-OL has been optimized to ensure high yield and purity, making it readily available for research purposes. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric transformations, have been employed to access enantiomerically pure forms of the compound. These advancements have not only improved the accessibility of the material but also opened new avenues for exploring its stereochemical aspects.

The pharmacological profile of this compound has been evaluated through both in vitro and in vivo studies. Initial investigations have revealed promising activities in models of acute inflammation and tumor growth. The ability of TRANS-4-(AMINOMETHYL)OXOLAN-3-OL to modulate signaling pathways such as NF-κB and MAPK has been particularly noteworthy. These findings suggest that it may serve as a lead compound for developing novel therapeutic strategies targeting chronic inflammatory diseases and cancer.

In addition to its pharmaceutical applications, this oxolane derivative has shown potential in materials science and industrial chemistry. Its unique structural properties make it suitable for use as a chiral auxiliary or ligand in catalytic processes. Furthermore, its stability under various reaction conditions enhances its utility as an intermediate in large-scale chemical syntheses.

The future direction of research on TRANS-4-(AMINOMETHYL)OXOLAN-3-OL is likely to focus on expanding its biological applications and exploring novel synthetic routes. Collaborative efforts between academic researchers and industry scientists are expected to accelerate the discovery of new derivatives with enhanced pharmacological properties. Additionally, computational modeling techniques will play a crucial role in predicting the behavior of this compound within complex biological systems.

The development of innovative drug candidates often relies on the availability of high-quality starting materials like CAS No. 1631027-15-0. As synthetic chemistry continues to evolve, the accessibility and versatility of this compound will be instrumental in driving forward advancements in medicinal chemistry and drug discovery.

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Amadis Chemical Company Limited
(CAS:1631027-15-0)TRANS-4-(AMINOMETHYL)OXOLAN-3-OL
A1068219
清らかである:99%
はかる:1g
価格 ($):1475.0